1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group and a dinitropentan-2-yl group
Preparation Methods
The synthesis of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives using Friedel-Crafts reactions . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and an appropriate alkyl halide. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .
Comparison with Similar Compounds
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene can be compared with similar compounds such as:
1-chloro-2-nitrobenzene: Lacks the dinitropentan-2-yl group, making it less complex and less reactive.
2-chloro-1,3-dinitrobenzene: Similar in having nitro groups but differs in the position and number of substituents.
1-chloro-2-[(2S,3S)-1,3-dinitrobutan-2-yl]benzene: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
CAS No. |
921771-98-4 |
---|---|
Molecular Formula |
C11H13ClN2O4 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
1-chloro-2-[(2S,3S)-1,3-dinitropentan-2-yl]benzene |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-11(14(17)18)9(7-13(15)16)8-5-3-4-6-10(8)12/h3-6,9,11H,2,7H2,1H3/t9-,11+/m1/s1 |
InChI Key |
IAFOIULYJHSMEZ-KOLCDFICSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-] |
Canonical SMILES |
CCC(C(C[N+](=O)[O-])C1=CC=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.